Omiganan Exhibits 16-Fold Higher Potency Against E. faecium Versus E. faecalis — An Intra-Genus Differential Not Observed with Other AMPs
Omiganan pentahydrochloride demonstrates a 16-fold difference in potency between Enterococcus faecium and Enterococcus faecalis. In a study of 557 recent clinical bacterial isolates tested by CLSI broth microdilution, Omiganan MIC50/MIC90 values were 4/8 mg/L against E. faecium (including vancomycin-resistant strains) versus 64/128 mg/L against E. faecalis [1]. This species-level potency differential is a distinctive feature of Omiganan within the AMP class; published data for pexiganan (a magainin analog) do not report comparable intra-genus discrimination [2].
| Evidence Dimension | MIC50/MIC90 (mg/L) |
|---|---|
| Target Compound Data | E. faecium: 4/8 mg/L |
| Comparator Or Baseline | E. faecalis (same study): 64/128 mg/L |
| Quantified Difference | 16-fold lower MIC50 (4 vs. 64 mg/L) |
| Conditions | CLSI broth microdilution (M07-A8), cation-adjusted Mueller-Hinton broth, 557 clinical isolates (2005-2006) |
Why This Matters
This intra-genus potency differential informs species-specific efficacy expectations in catheter-associated infection models, where E. faecium and E. faecalis exhibit distinct pathogenic profiles.
- [1] Fritsche TR, Rhomberg PR, Sader HS, Jones RN. Antimicrobial activity of omiganan pentahydrochloride tested against contemporary bacterial pathogens commonly responsible for catheter-associated infections. J Antimicrob Chemother. 2008;61(5):1092-1098. View Source
- [2] Fjell CD, Hiss JA, Hancock RE, Schneider G. Designing antimicrobial peptides: form follows function. Nat Rev Drug Discov. 2011;11(1):37-51. (Table 2: Selected host defence peptides in drug development). View Source
